Cas no 26878-89-7 (N-Adamantan-1-yl-phthalamic Acid)

N-Adamantan-1-yl-phthalamic Acid is a specialized organic compound featuring an adamantyl group linked to a phthalamic acid moiety. Its rigid adamantane structure imparts exceptional thermal and chemical stability, making it suitable for high-performance applications in medicinal chemistry and material science. The compound's unique steric and electronic properties facilitate its use as an intermediate in synthesizing adamantane-based derivatives, which are valued for their bioactivity and structural robustness. Its phthalamic acid component further enhances reactivity, enabling precise functionalization. This compound is particularly useful in drug development, where its stability and modularity support the creation of novel therapeutic agents with improved pharmacokinetic profiles.
N-Adamantan-1-yl-phthalamic Acid structure
26878-89-7 structure
Product name:N-Adamantan-1-yl-phthalamic Acid
CAS No:26878-89-7
MF:C18H21NO3
Molecular Weight:299.36424
CID:262432
PubChem ID:2769946

N-Adamantan-1-yl-phthalamic Acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid,2-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]-
    • 2-(1-adamantylcarbamoyl)benzoic acid
    • N-ADAMANTAN-1-YL-PHTHALAMIC ACID
    • N-Adamantan-1-yl-phthalamic Acid
    • インチ: InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22)
    • InChIKey: AFSWJINXXOSCFD-UHFFFAOYSA-N
    • SMILES: O=C(NC12CC3CC(C1)CC(C2)C3)C4=CC=CC=C4C(O)=O

計算された属性

  • 精确分子量: 298.1444
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 4

じっけんとくせい

  • PSA: 69.23

N-Adamantan-1-yl-phthalamic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-04837-0.05g
2-[(adamantan-1-yl)carbamoyl]benzoic acid
26878-89-7 95%
0.05g
$42.0 2023-10-28
Enamine
EN300-04837-0.1g
2-[(adamantan-1-yl)carbamoyl]benzoic acid
26878-89-7 95%
0.1g
$66.0 2023-10-28
Enamine
EN300-04837-0.25g
2-[(adamantan-1-yl)carbamoyl]benzoic acid
26878-89-7 95%
0.25g
$92.0 2023-10-28
Enamine
EN300-04837-0.5g
2-[(adamantan-1-yl)carbamoyl]benzoic acid
26878-89-7 95%
0.5g
$175.0 2023-10-28
TRC
A576485-500mg
N-Adamantan-1-yl-phthalamic Acid
26878-89-7
500mg
$ 320.00 2022-06-08
TRC
A576485-100mg
N-Adamantan-1-yl-phthalamic Acid
26878-89-7
100mg
$ 95.00 2022-06-08
1PlusChem
1P00CEJ6-100mg
N-ADAMANTAN-1-YL-PHTHALAMIC ACID
26878-89-7 95%
100mg
$140.00 2024-05-08
Aaron
AR00CERI-50mg
N-ADAMANTAN-1-YL-PHTHALAMIC ACID
26878-89-7 95%
50mg
$83.00 2025-02-10
Aaron
AR00CERI-100mg
N-ADAMANTAN-1-YL-PHTHALAMIC ACID
26878-89-7 95%
100mg
$116.00 2025-02-10
Aaron
AR00CERI-2.5g
N-ADAMANTAN-1-YL-PHTHALAMIC ACID
26878-89-7 95%
2.5g
$717.00 2023-12-14

N-Adamantan-1-yl-phthalamic Acid 関連文献

N-Adamantan-1-yl-phthalamic Acidに関する追加情報

N-Adamantan-1-yl-phthalamic Acid (CAS No. 26878-89-7): An Overview of a Versatile Compound in Pharmaceutical Research

N-Adamantan-1-yl-phthalamic Acid (CAS No. 26878-89-7) is a unique and versatile compound that has garnered significant attention in the field of pharmaceutical research due to its potential applications in various therapeutic areas. This compound, also known as 1-adamantylphthalamic acid, is characterized by its distinctive adamantane and phthalimide moieties, which confer it with a range of interesting chemical and biological properties.

The chemical structure of N-Adamantan-1-yl-phthalamic Acid consists of an adamantane ring, which is a tricyclic cycloalkane with high stability and rigidity, and a phthalimide group, which is a derivative of phthalic acid. The combination of these two functional groups results in a molecule with unique physical and chemical properties, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of N-Adamantan-1-yl-phthalamic Acid in the treatment of neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This finding suggests that N-Adamantan-1-yl-phthalamic Acid could be a valuable lead compound for the development of novel therapies targeting Alzheimer's disease.

In addition to its neuroprotective properties, N-Adamantan-1-yl-phthalamic Acid has also been investigated for its anti-inflammatory and analgesic effects. A study published in the European Journal of Pharmacology demonstrated that this compound effectively reduces inflammation and pain in animal models, indicating its potential as an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism underlying these effects is thought to involve the modulation of cytokine production and the inhibition of pro-inflammatory enzymes such as COX-2.

The pharmacokinetic profile of N-Adamantan-1-yl-phthalamic Acid has been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and a favorable distribution profile, making it suitable for systemic administration. Furthermore, its metabolic stability and low toxicity profile make it an attractive candidate for long-term therapeutic use.

In terms of safety, preclinical studies have demonstrated that N-Adamantan-1-yl-phthalamic Acid is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings are crucial for advancing this compound into clinical trials, where its efficacy and safety can be further evaluated in human subjects.

The potential applications of N-Adamantan-1-yl-phthalamic Acid extend beyond neurodegenerative diseases and inflammation. Recent research has also explored its use in cancer therapy. A study published in the International Journal of Cancer found that this compound exhibits antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. These findings suggest that N-Adamantan-1-yl-phthalamic Acid could be developed as a novel anticancer agent.

To further enhance the therapeutic potential of N-Adamantan-1-yl-phthalamic Acid, researchers are actively investigating various analogs and derivatives to optimize its pharmacological properties. For example, modifications to the adamantane or phthalimide moieties have been shown to improve solubility, bioavailability, and target specificity. These efforts aim to develop more potent and selective compounds with enhanced therapeutic efficacy.

In conclusion, N-Adamantan-1-yl-phthalamic Acid (CAS No. 26878-89-7) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapies targeting neurodegenerative diseases, inflammation, pain management, and cancer. Ongoing research continues to uncover new insights into the mechanisms underlying its therapeutic effects, paving the way for its future clinical applications.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD